molecular formula C28H26F3N7O2 B606656 Chmfl-abl-053 CAS No. 1808287-83-3

Chmfl-abl-053

Cat. No. B606656
M. Wt: 549.5582
InChI Key: GXMFPDCIAWSZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHMFL-ABL-053 (also known as Compound 18a) is a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinase . It has IC50 values of 70, 90, and 62 nM against ABL1, SRC, and p38, respectively . It has been shown to inhibit the proliferation of Chronic Myeloid Leukemia (CML) cell lines .


Synthesis Analysis

The synthesis of CHMFL-ABL-053 involves the conjugation of the compound to an amphiphilic polymer and subsequent self-assembly into a nanoparticle with high loading . This process greatly improves its solubility and drastically extends its circulation half-life .


Molecular Structure Analysis

The molecular formula of CHMFL-ABL-053 is C28H26F3N7O2 . Its exact mass is 549.21 and its molecular weight is 549.558 .


Chemical Reactions Analysis

CHMFL-ABL-053 has been shown to inhibit the proliferation of CML cell lines with GI50 of 14, 25, and 16 nM against K562, KU812, and MEG-01, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of CHMFL-ABL-053 are as follows: it has a molecular weight of 549.55 and a molecular formula of C28H26F3N7O2 .

Scientific Research Applications

  • Potent BCR-ABL Inhibitor for Chronic Myeloid Leukemia : CHMFL-ABL-053 was identified as a highly potent and selective inhibitor of the BCR-ABL kinase, showing significant suppression of BCR-ABL autophosphorylation and downstream mediators. It inhibited the proliferation of CML cell lines and demonstrated promising pharmacokinetic properties in rats, suggesting potential as a therapeutic agent for CML (Liang et al., 2016).

  • Targeted Drug Delivery for Cancer Therapy : A nano-in-nano delivery system (NC@Lipo) was developed for the targeted delivery of hydrophobic drugs like CHMFL-ABL-053. This system, which combines drug nanocrystals and liposomes, showed high drug loading, better stability, and improved antitumor efficacy in vivo, highlighting the potential for efficient cancer therapy (Liang et al., 2021).

  • BCR-ABL Inhibitor CHMFL-074 : Related research on CHMFL-074, a similar compound to CHMFL-ABL-053, demonstrated its effectiveness against both native and mutant forms of BCR-ABL kinase, further reinforcing the potential of these compounds in treating CML (Liu et al., 2016).

  • Inhibitor CHMFL-ABL-039 for CML : Another compound, CHMFL-ABL-039, showed effectiveness against both native and Imatinib-resistant mutant forms of BCR-ABL kinase, underscoring the broader applicability of these inhibitors in precision medicine for CML (Wu et al., 2019).

  • ABL/c-KIT Dual Kinase Inhibitor CHMFL-ABL/KIT-155 : CHMFL-ABL/KIT-155, another related compound, inhibited both ABL and c-KIT kinases and showed potential in treating cancers driven by these kinases (Wang et al., 2017).

Safety And Hazards

The safety and hazards of CHMFL-ABL-053 are not fully validated for medical applications and it is recommended for research use only .

Future Directions

The excellent anti-leukemic efficacy of CHMFL-ABL-053 in the long injection cycle on both models might provide a novel, effective, and safe therapeutic strategy for BCR-ABL-positive CML . The development of this compound could greatly improve the 10-year survival rate of patients .

properties

IUPAC Name

2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N7O2/c1-15-7-9-19(12-22(15)32)36-27-34-14-21(24(33-3)38-27)26(40)37-23-13-20(10-8-16(23)2)35-25(39)17-5-4-6-18(11-17)28(29,30)31/h4-14H,32H2,1-3H3,(H,35,39)(H,37,40)(H2,33,34,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFPDCIAWSZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chmfl-abl-053

Citations

For This Compound
10
Citations
F Liu, B Wang, Q Wang, Z Qi, C Chen, LL Kong… - Oncotarget, 2016 - ncbi.nlm.nih.gov
BCR gene fused ABL kinase is the critical driving force for the Philadelphia Chromosome positive (Ph+) Chronic Myeloid Leukemia (CML) and has been extensively explored as a drug …
Number of citations: 16 www.ncbi.nlm.nih.gov
X Liang, X Liu, B Wang, F Zou, A Wang… - Journal of Medicinal …, 2016 - ACS Publications
Starting from a dihydropyrimidopyrimidine core scaffold based compound 27 (GNF-7), we discovered a highly potent (ABL1: IC 50 of 70 nM) and selective (S score (1) = 0.02) BCR-ABL …
Number of citations: 20 pubs.acs.org
H Liang, F Zou, L Fu, Q Liu, B Wang, X Liang, J Liu… - Pharmaceutics, 2022 - mdpi.com
… The drug candidate N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053 or 053) was synthesized by our research group …
Number of citations: 3 www.mdpi.com
H Liang, F Zou, Q Liu, B Wang, L Fu, X Liang… - International Journal of …, 2021 - Elsevier
… demonstrated on the drug candidate CHMFL-ABL-053 (053), … water-soluble drug candidate CHMFL-ABL-053 for enabling … CHMFL-ABL-053 nanocrystals (053-NCs) were prepared by …
Number of citations: 16 www.sciencedirect.com
Y Pan, S Zeng, R Hao, M Liang, Z Shen… - European Journal of …, 2022 - Elsevier
… CHMFL-ABL-053 is from the compound GNF-7 by rational drug design (Fig. 11). This novel … As a multi-target compound, CHMFL-ABL-053 has the activity to BCR-ABL (70 nM), DDR1 (…
Number of citations: 11 www.sciencedirect.com
L Fu, F Zou, Q Liu, B Wang, J Wang, H Liang… - … , Biology and Medicine, 2020 - Elsevier
… A novel BCR-ABL inhibitor CHMFL-ABL-053 (here referred to as 053) was developed by our group. 053 has better selectivity than imatinib, nilotinib and dasatinib with less inhibition to …
Number of citations: 2 www.sciencedirect.com
NK Roy, D Bordoloi, G Padmavathi… - Fusion Genes And …, 2017 - World Scientific
… , arsenic trioxide (ATO) and bortezomib, ATRA, Thiotanib, TKI258, alone or in combination with RAD001, EGCG-monopalmitate (EGCG-MP), CD-200,CR-LAAO,18a (CHMFL-ABL-053), …
Number of citations: 2 www.worldscientific.com
D Yenurkar, M Nayak, S Mukherjee - Nanoscale Advances, 2023 - pubs.rsc.org
… -encapsulated with hydrophobic drug (CHMFL-ABL053) NCs (NC@Lipo) delivering them to the specific tumour location with high loading efficacy.CHMFL-ABL-053 is a selective BCR-…
Number of citations: 1 pubs.rsc.org
H Xiang, S Xu, J Li, Y Li, X Xue, Y Liu, J Li… - Journal of Drug Delivery …, 2022 - Elsevier
… Similarly, PEG-modified liposome encapsulated PTX-NCs and 053-NCs (CHMFL-ABL-053) also showed high drug loading (>20%), steady controlled drug release and prolonged body …
Number of citations: 5 www.sciencedirect.com
L Tremosa, P Cole, D Fernández-Forner… - Drugs of the …, 2016 - access.portico.org
… of CHMFL-ABL-053 led to almost complete suppression of tumor progression in a K562 cell inoculated xenograft mouse model. Overall, these results suggest that CHMFL-ABL-053 …
Number of citations: 2 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.